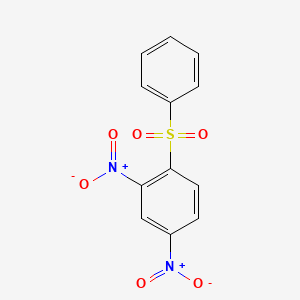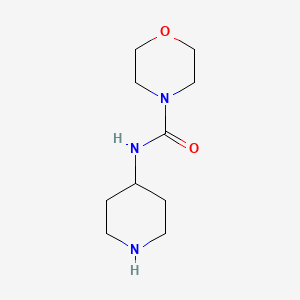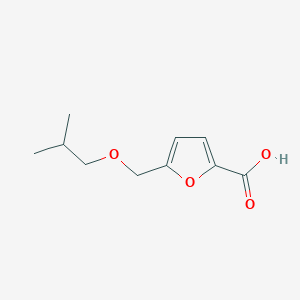
2-Furoic acid,5-(isobutoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furoic acid,5-(isobutoxymethyl)- is an organic compound with the molecular formula C10H14O4 It is a derivative of furoic acid, featuring a furan ring substituted with an isobutoxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-(isobutoxymethyl)- typically involves the following steps:
Starting Material: The synthesis begins with furoic acid, which is commercially available or can be prepared from furfural through oxidation.
Substitution Reaction: The furoic acid undergoes a substitution reaction where the hydrogen atom at the 5-position of the furan ring is replaced by an isobutoxymethyl group. This can be achieved using isobutyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-Furoic acid,5-(isobutoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid,5-(isobutoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: The isobutoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce tetrahydrofuran derivatives.
Substitution: Results in various substituted furoic acid derivatives.
Scientific Research Applications
2-Furoic acid,5-(isobutoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Furoic acid,5-(isobutoxymethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and isobutoxymethyl group can interact with specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: The parent compound, lacking the isobutoxymethyl group.
5-Methyl-2-furoic acid: A similar compound with a methyl group at the 5-position instead of an isobutoxymethyl group.
5-Hydroxymethyl-2-furoic acid: Features a hydroxymethyl group at the 5-position.
Uniqueness
2-Furoic acid,5-(isobutoxymethyl)- is unique due to the presence of the isobutoxymethyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(2-methylpropoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-7(2)5-13-6-8-3-4-9(14-8)10(11)12/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
DCQFDGGPCTWRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


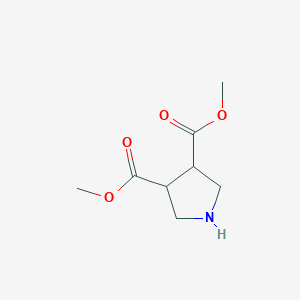
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)
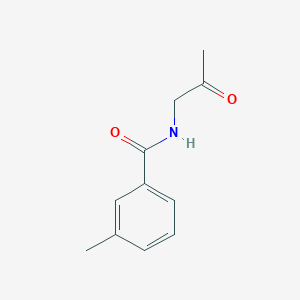
![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)


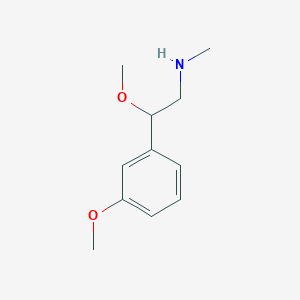
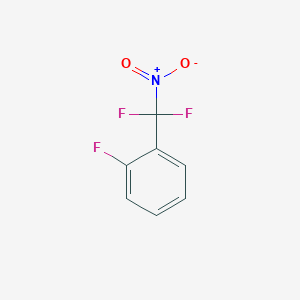
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)
